![molecular formula C6H8N2O3 B2759688 5-(Hydroxymethyl)furan-2-carbohydrazide CAS No. 859303-94-9](/img/structure/B2759688.png)
5-(Hydroxymethyl)furan-2-carbohydrazide
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Overview
Description
“5-(Hydroxymethyl)furan-2-carbohydrazide” is derived from sugars and is a link between biomass and furan-based chemicals . It consists of a furan ring and is classified as a derivative of furoic acid . With its functional groups and reaction sites, it is a versatile, renewable building block .
Synthesis Analysis
The synthesis of “5-(Hydroxymethyl)furan-2-carbohydrazide” involves various transformations of biomass-derived 5-hydroxymethylfurfural (HMF) . These transformations include hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . The synthesis process is not green and efficient, and research is ongoing to develop more sustainable synthesis methods .Molecular Structure Analysis
The molecular structure of “5-(Hydroxymethyl)furan-2-carbohydrazide” includes a furan ring, which carries a carboxyl group or a derivative thereof . The structure also includes an easily oxidizable primary hydroxyl group and an aldehyde group of slightly lower susceptibility towards oxidants .Chemical Reactions Analysis
The chemical reactions of “5-(Hydroxymethyl)furan-2-carbohydrazide” involve various transformations, including the oxidation of the primary hydroxyl group to form diformylfuran (DFF) and the oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) .Scientific Research Applications
- HMFCH can serve as a building block for biodegradable polymers. Researchers have explored its use in creating sustainable materials, such as bioplastics and biodegradable films. The oxidative esterification product of HMF, furan-2,5-dimethylcarboxylate (FDMC) , is considered a promising alternative to 2,5-furandicarboxylic acid (FDCA) for bioplastics synthesis .
- HMFCH can be selectively hydrogenated to form 2,5-bis(hydroxymethyl)furan (BHF) . BHF is a crucial monomer used in various industrially important polymerizations. It serves as a versatile building block for creating polymers with desirable properties .
- HMFCH is derived from renewable biomass and plays a significant role in the transition from traditional petrochemicals to bio-based resources. It offers a sustainable alternative for chemical synthesis. Researchers have investigated its potential as a precursor for various compounds .
Polymer Chemistry and Bioplastics
Monomer Synthesis
Bio-Based Platform Chemicals
Future Directions
The future directions for “5-(Hydroxymethyl)furan-2-carbohydrazide” involve the development of more sustainable synthesis methods . There is also potential for the development of cell factories to produce high-value compounds, envisioning economically viable biorefineries . The compound’s derivatives have valuable applications in polymers, bioplastics, and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that furan platform chemicals (fpcs), including 5-(hydroxymethyl)furan-2-carbohydrazide, are derived from biomass and have a wide range of applications .
Mode of Action
It’s known that furan derivatives can undergo various chemical transformations, making them versatile for producing bio-based polymers . For instance, 5-Hydroxymethylfurfural (HMF), a related compound, can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation .
Biochemical Pathways
It’s known that hmf, a related compound, can be converted into various value-added chemicals through oxidation, hydrogenation, and other chemical reactions . These reactions are part of the broader biomass refinement process, where biomass raw materials are converted into energy chemicals .
Result of Action
It’s known that furan derivatives, including this compound, can be used to synthesize a wide range of compounds, including bio-based polymers . These polymers can replace their petroleum-based counterparts, contributing to the development of sustainable and environmentally friendly alternatives .
Action Environment
The action of 5-(Hydroxymethyl)furan-2-carbohydrazide can be influenced by various environmental factors. For instance, the catalytic performance of biocatalysts used in the synthesis of furan derivatives can decrease due to the presence of HMF toxicity . This challenge can be overcome by developing novel catalysts or optimizing reaction conditions .
properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h1-2,9H,3,7H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOPLTYTSHQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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